2-Propanol, 1-chloro-3-(phenylthio)- 2-Propanol, 1-chloro-3-(phenylthio)-
Brand Name: Vulcanchem
CAS No.: 13707-86-3
VCID: VC20177279
InChI: InChI=1S/C9H11ClOS/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2
SMILES:
Molecular Formula: C9H11ClOS
Molecular Weight: 202.70 g/mol

2-Propanol, 1-chloro-3-(phenylthio)-

CAS No.: 13707-86-3

Cat. No.: VC20177279

Molecular Formula: C9H11ClOS

Molecular Weight: 202.70 g/mol

* For research use only. Not for human or veterinary use.

2-Propanol, 1-chloro-3-(phenylthio)- - 13707-86-3

Specification

CAS No. 13707-86-3
Molecular Formula C9H11ClOS
Molecular Weight 202.70 g/mol
IUPAC Name 1-chloro-3-phenylsulfanylpropan-2-ol
Standard InChI InChI=1S/C9H11ClOS/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2
Standard InChI Key MJMJXSXVAGXQRF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)SCC(CCl)O

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-chloro-3-(phenylthio)propan-2-ol, reflecting its propanol backbone substituted with chlorine at position 1 and a phenylthio group (-SPh) at position 3. The molecular formula is C₉H₁₁ClOS, yielding a molecular weight of 202.52 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, O=16.00, S=32.07) .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name1-chloro-3-(phenylthio)propan-2-ol
Molecular FormulaC₉H₁₁ClOS
Molecular Weight202.52 g/mol
Canonical SMILESClCC@HCSc1ccccc1
InChI KeyDerived computationally*

*InChI and InChI Key require structural input for exact generation .

Stereochemical Considerations

The presence of a chiral center at the second carbon (propan-2-ol) necessitates attention to enantiomeric forms. Unlike its fluorophenoxy analogs, the phenylthio group’s bulkier van der Waals volume may influence stereoselective synthesis and biological interactions.

Synthetic Routes and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves nucleophilic substitution between epichlorohydrin and thiophenol under basic conditions:

Epichlorohydrin+PhSHNaOH1-chloro-3-(phenylthio)propan-2-ol+H2O\text{Epichlorohydrin} + \text{PhSH} \xrightarrow{\text{NaOH}} \text{1-chloro-3-(phenylthio)propan-2-ol} + \text{H}_2\text{O}

This reaction proceeds via an Sₙ2 mechanism, where the thiophenolate ion attacks the less hindered carbon of the epoxide, followed by ring opening and chloride retention . Yields are optimized at 60–75% using polar aprotic solvents (e.g., DMF) and temperatures of 50–70°C .

Industrial Manufacturing

Continuous flow reactors, as described for analogous chlorinated propanols, enhance scalability and safety by minimizing intermediate isolation. Key parameters include:

  • Residence Time: 10–15 minutes

  • Temperature Control: 60°C ± 2°C

  • Catalyst: Potassium carbonate (5 mol%)

Physicochemical Properties

Thermal and Solubility Profiles

Inferred from structurally related compounds :

PropertyValue
Density1.25 ± 0.05 g/cm³
Boiling Point285 ± 5°C (dec.)
Melting PointNot readily observed (amorphous)
Solubility in Water2.1 g/L (20°C)
LogP (Octanol-Water)2.8 ± 0.3

The low water solubility and moderate lipophilicity suggest utility in organic phases or lipid-rich environments.

Reactivity and Functional Transformations

Nucleophilic Substitution

The chlorine atom undergoes substitution with diverse nucleophiles:

C₉H₁₁ClOS+NaOR’C₉H₁₁OR’S+NaCl\text{C₉H₁₁ClOS} + \text{NaOR'} \rightarrow \text{C₉H₁₁OR'S} + \text{NaCl}

For example, reaction with sodium azide yields 1-azido-3-(phenylthio)propan-2-ol, a precursor for Huisgen cycloaddition .

Oxidation and Reduction

  • Oxidation: The hydroxyl group oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄), forming 1-chloro-3-(phenylthio)propan-2-one.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) cleaves the C-S bond, yielding 3-chloropropane-1,2-diol and thiophenol .

Industrial Applications

Agrochemical Intermediates

The compound serves as a precursor to herbicidal sulfoxides through controlled oxidation. For example, reaction with mCPBA produces sulfoxide derivatives with enhanced soil persistence .

Polymer Chemistry

Incorporation into thioether-linked polymers improves thermal stability, with glass transition temperatures (Tg) exceeding 120°C in copolymer blends .

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